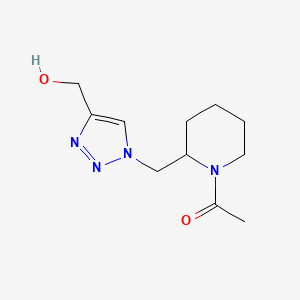

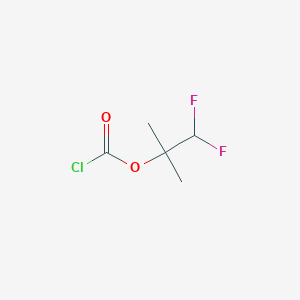

tert-ブチル 2-((4-ホルミル-1H-1,2,3-トリアゾール-1-イル)メチル)ピロリジン-1-カルボキシレート

説明

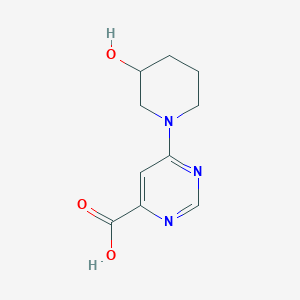

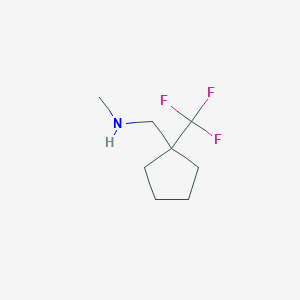

This compound is a complex organic molecule with the molecular formula C13H20N4O3. It is related to the class of compounds known as triazoles, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrrolidine ring, a triazole ring, and a formyl group . The exact three-dimensional structure would need to be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.科学的研究の応用

創薬

1,2,3-トリアゾールは、その安定性と多様な生物活性により、創薬において広く使用されています。 それらは、様々な医薬品に組み込まれて、効力を高めたり、副作用を軽減したりすることができます .

有機合成

これらの化合物は、有機合成における重要な中間体として役立ちます。 それらは、反応性と様々な化学反応への参加能力により、複雑な分子構造を構築するために使用できます .

高分子化学

高分子化学において、1,2,3-トリアゾールは、熱安定性や機械的強度などの特性が向上した新素材の開発に貢献しています .

超分子化学

水素結合を形成する能力により、1,2,3-トリアゾールは、超分子化学において自己組織化構造を創出するために有用です .

生体共役

それらは、生体分子を互いに、または固体支持体に結合させるために、生体共役技術で使用され、関与する分子の生物活性を損なうことなく行われます .

ケミカルバイオロジー

ケミカルバイオロジーにおいて、1,2,3-トリアゾールは、自然なプロセスを模倣したり、分子間相互作用を調査したりすることで、生物学的システムの研究に役立ちます .

蛍光イメージング

これらの化合物は、蛍光特性により、分子レベルでの生物学的プロセスの追跡と可視化のための蛍光イメージングで使用されています .

材料科学

将来の方向性

特性

IUPAC Name |

tert-butyl 2-[(4-formyltriazol-1-yl)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-5-11(17)8-16-7-10(9-18)14-15-16/h7,9,11H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWWUAVWNKVWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanethiol](/img/structure/B1481193.png)